3-(Dimethylsulfamoylamino)piperidine
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Overview
Description
3-(Dimethylsulfamoylamino)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves scalable and efficient synthetic routes. Continuous flow reactions and intramolecular amination of organoboronates are examples of methods used to produce piperidine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoylamino)piperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of piperidinone back to piperidine.
Substitution: Introduction of substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
3-(Dimethylsulfamoylamino)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoylamino)piperidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with similar structural features.
Pyridine: Another nitrogen-containing heterocycle, but with a different ring structure.
Dihydropyridine: A reduced form of pyridine with similar biological activities.
Uniqueness
3-(Dimethylsulfamoylamino)piperidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-(dimethylsulfamoylamino)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S/c1-10(2)13(11,12)9-7-4-3-5-8-6-7/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDONLXYXRSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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